molecular formula C14H18N2O3S B2817511 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide CAS No. 1903872-01-4

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide

Cat. No.: B2817511
CAS No.: 1903872-01-4
M. Wt: 294.37
InChI Key: XGHZUECLHNEZAM-UHFFFAOYSA-N
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Description

N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide is a synthetic chemical compound featuring a sulfonamide functional group linked to a furan-pyridine hybrid structure. This structural motif places it in a class of compounds investigated for potential pharmacological activities. The core sulfonamide functional group is known to be a key pharmacophore in a wide range of therapeutic agents, contributing to activities such as antibacterial, anti-carbonic anhydrase, and anti-inflammatory effects . The integration of the furan and pyridine heterocycles is a common strategy in medicinal chemistry to optimize a compound's properties. Pyridine, in particular, is widely used as a bioisostere for benzene rings due to its favorable pharmacokinetic properties and ability to form hydrogen bonds with biological targets . The specific molecular architecture of this compound suggests it is a valuable candidate for research into novel antibacterial agents, especially against Gram-positive bacteria, given that similar sulfonamide and pyridine-containing structures have demonstrated such activity . Researchers can utilize this compound to explore its mechanism of action, which may involve enzyme inhibition pathways common to sulfonamides . It is also suitable for structure-activity relationship (SAR) studies, where modifications to the core scaffold can be made to enhance potency and reduce susceptibility to drug resistance mechanisms . Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-11(2)10-20(17,18)16-9-12-5-6-13(15-8-12)14-4-3-7-19-14/h3-8,11,16H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHZUECLHNEZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCC1=CN=C(C=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a furan ring, a pyridine moiety, and a sulfonamide group. Its molecular formula is C13H16N2O2SC_{13}H_{16}N_{2}O_{2}S.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

1. Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, the related compound 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) was shown to reduce inflammation by inhibiting the expression of cytochrome P450 enzymes involved in the metabolism of pro-inflammatory agents .

2. Anticancer Potential

Studies have demonstrated that compounds with similar structural features can inhibit tumor growth and induce apoptosis in cancer cell lines. For example, FPP-3 was found to reduce DMBA-induced genotoxicity in MCF-7 cells by modulating phase I and II detoxification enzymes . This suggests that this compound may possess similar anticancer properties.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its activity may involve:

  • Inhibition of inflammatory pathways: By blocking key enzymes involved in inflammation.
  • Modulation of gene expression: Influencing the transcriptional activity of genes related to detoxification and apoptosis.

Case Studies

Several studies have explored the biological effects of related compounds:

Study ReferenceCompound StudiedKey Findings
FPP-3Inhibited DMBA-induced genotoxicity; increased GST and QR expression.
FPP seriesDemonstrated anti-inflammatory activity through pharmacokinetic analysis.
Pyridine derivativesShowed potential as drug candidates due to structural similarities with N-sulfonamides.

Scientific Research Applications

Biological Activities

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide has been investigated for various biological activities, particularly in the fields of cancer research and antimicrobial studies.

1. Anticancer Activity
Research indicates that compounds containing furan and pyridine moieties exhibit anticancer properties. For instance, studies have shown that derivatives with similar structural features can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .

2. Antimicrobial Properties
The sulfonamide group in this compound is known for its antimicrobial activity. Sulfonamides function by inhibiting bacterial folic acid synthesis, which is crucial for DNA replication and cell division. Preliminary studies suggest that this compound may exhibit similar effects against various bacterial strains .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antitumor Activity
In a study evaluating the efficacy of furan-containing compounds on cancer cell lines, N-(furan) derivatives demonstrated significant cytotoxicity against breast and prostate cancer cells. The study reported an IC50 value indicating effective inhibition of cell growth at low concentrations .

Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The findings suggested that the compound exhibited potent antibacterial activity, comparable to established antibiotics .

Q & A

Basic: What are the critical synthetic steps and optimal reaction conditions for preparing N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide?

Answer:
The synthesis involves multi-step reactions, including:

  • Heteroarylsulfonamide formation : Reacting a pyridine-furan intermediate with 2-methylpropane-1-sulfonyl chloride under reflux in methylene chloride, using triethylamine or diisopropylethylamine as a base. Yields range from 17–77%, depending on solvent and temperature optimization .
  • Intermediate reduction : Diisobutylaluminum hydride (DIBAL) in toluene for selective reduction of nitriles or amides, achieving 39–89% yields .
  • Key parameters : Temperature control (0°C to reflux), solvent polarity (DMF, NMP), and reaction time (overnight) are critical for minimizing side products .

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